m-PEG3-Sulfone-PEG3

Bioconjugation Thiol-specific conjugation Linker stability

Select m-PEG3-Sulfone-PEG3 for its unique sulfone-mediated thiol conjugation, which outperforms maleimide chemistry by preventing serum albumin exchange and ensuring conjugate stability for reliable in vivo PROTAC pharmacology. Its precise 13-atom PEG3 spacer is optimized for ternary complex formation, making it an essential baseline for SAR-driven linker optimization. With orthogonal methyl and hydroxyl termini, it enables modular, parallel synthesis of focused degrader libraries to accelerate hit-to-lead campaigns.

Molecular Formula C13H28O8S
Molecular Weight 344.42 g/mol
CAS No. 1919045-00-3
Cat. No. B3324616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG3-Sulfone-PEG3
CAS1919045-00-3
Molecular FormulaC13H28O8S
Molecular Weight344.42 g/mol
Structural Identifiers
SMILESCOCCOCCOCCS(=O)(=O)CCOCCOCCO
InChIInChI=1S/C13H28O8S/c1-17-4-5-19-7-9-21-11-13-22(15,16)12-10-20-8-6-18-3-2-14/h14H,2-13H2,1H3
InChIKeyJJBPUKMOHCOZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of m-PEG3-Sulfone-PEG3 (CAS 1919045-00-3) for PROTAC Research


m-PEG3-Sulfone-PEG3 (CAS 1919045-00-3) is a heterobifunctional, polyethylene glycol (PEG)-based linker engineered specifically for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and other targeted protein degradation constructs . Characterized by a central sulfone group flanked by two PEG3 chains, one of which is methyl-capped and the other presenting a terminal hydroxyl group, this compound serves as a modular building block enabling orthogonal conjugation chemistries . Its design facilitates the connection of an E3 ubiquitin ligase ligand to a target protein ligand, a critical step in assembling bifunctional molecules for selective intracellular protein degradation [1].

Why Generic PEG Linkers Cannot Substitute for m-PEG3-Sulfone-PEG3 in PROTAC Synthesis


While numerous PEG-based linkers exist, substituting m-PEG3-Sulfone-PEG3 with a generic analog (e.g., a simple PEG diol or an alkyl chain of similar length) introduces critical risks in PROTAC development. The central sulfone moiety is not merely a spacer but a functional group that enables a specific, stable thiol-conjugation chemistry distinct from maleimides or amines, which directly impacts the stability and performance of the final bioconjugate [1]. Furthermore, the precise PEG3 chain length and composition are not arbitrary; they determine the optimal spatial distance for ternary complex formation between the E3 ligase and the target protein, a parameter where deviations as small as a few angstroms can drastically alter degradation efficiency or selectivity [2]. Using an unoptimized linker risks project failure due to poor conjugation yields, unstable conjugates, or ineffective protein degradation.

Quantitative Evidence for Selecting m-PEG3-Sulfone-PEG3 Over Alternative Linkers


Enhanced Conjugation Efficiency and Stability of Sulfone Linkers vs. Maleimide-Based Alternatives

In a direct comparative study, a PEG-mono-sulfone reagent demonstrated significantly more efficient conjugation to thiols under mild conditions compared to a panel of other thiol-selective reagents including PEG-maleimide, vinyl sulfone, acrylate, and halo-acetamides [1]. Subsequent stability assessments confirmed that the PEG-maleimide conjugate was more labile to deconjugation and exchange reactions with endogenous proteins than the corresponding conjugate formed with the PEG-mono-sulfone reagent [1]. This establishes a class-level advantage for sulfone-containing linkers like m-PEG3-Sulfone-PEG3 over the widely used maleimide chemistry.

Bioconjugation Thiol-specific conjugation Linker stability

Optimal Linker Length: m-PEG3-Sulfone-PEG3 Conforms to PROTAC Design Principles

The efficacy of a PROTAC is highly sensitive to linker length, which dictates the spatial proximity of the target protein and the E3 ligase [1]. Empirical analysis of successful PROTACs indicates an optimal linker length corresponding to 12 to over 20 carbon atoms [1]. m-PEG3-Sulfone-PEG3, with its 13-carbon backbone, falls precisely within this established optimal range. Its molecular structure provides a calculated spacer length of approximately 14-15 Å, which is suitable for facilitating the productive ubiquitination of a wide range of target proteins, distinguishing it from linkers that are too short to bridge the binding pockets or too long to maintain a stable ternary complex [2].

PROTAC Linker length Ternary complex formation

High Aqueous Solubility Ensures Compatibility with Biological Assays

Poor aqueous solubility is a common bottleneck for linkers containing hydrophobic moieties, often requiring high concentrations of organic solvents like DMSO or DMF for handling, which can be detrimental to downstream biological assays . The PEG3 chains flanking the sulfone core confer significant hydrophilicity. Analytical data for the closely related derivative m-PEG3-Sulfone-PEG3-acid (CAS 1919045-04-7) reports a high water solubility of >50 mg/mL . This high degree of water solubility can be reasonably inferred for m-PEG3-Sulfone-PEG3 as a class-level characteristic, ensuring it is readily formulated in aqueous buffers and compatible with the physiological conditions required for cell-based degradation assays.

Aqueous solubility PEGylation Linker physicochemical properties

High-Value Application Scenarios for m-PEG3-Sulfone-PEG3 in Drug Discovery


Synthesis of Stable, Thiol-Conjugated PROTACs

This linker is the optimal choice when designing PROTACs intended for long-term in vitro studies or in vivo administration where conjugate stability is paramount. The sulfone group enables a more stable thiol conjugation compared to maleimides, which are known to undergo exchange reactions with serum albumin and other thiol-containing biomolecules [1]. This minimizes the risk of the PROTAC's linker being compromised over time, ensuring the intended pharmacology is observed rather than artifacts from linker deconjugation [1].

Systematic Linker Length Optimization in PROTAC SAR Studies

m-PEG3-Sulfone-PEG3 serves as a critical tool for structure-activity relationship (SAR) campaigns focused on linker length optimization. Its 13-carbon atom length is at the lower end of the optimal range for PROTACs [2]. By using this linker as a baseline and comparing it to PROTACs synthesized with longer linkers (e.g., those with PEG4 or PEG6 spacers), research teams can generate quantitative data on how spacer length impacts degradation efficiency (DC50) and target selectivity, a key step in advancing a compound from a research tool to a clinical candidate [2].

Parallel Library Synthesis Requiring Orthogonal Conjugation

The orthogonal functionalities of m-PEG3-Sulfone-PEG3 (a methyl-capped PEG chain for one terminus and a hydroxyl group for the other) make it ideally suited for generating focused libraries of PROTACs . The sulfone group offers a specific handle for thiol-containing E3 ligase ligands, while the free hydroxyl group can be activated and conjugated to various target protein warheads. This modular approach enables the parallel synthesis of multiple degraders, significantly accelerating the hit-to-lead optimization phase .

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